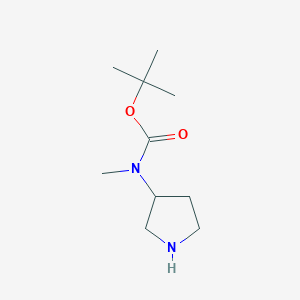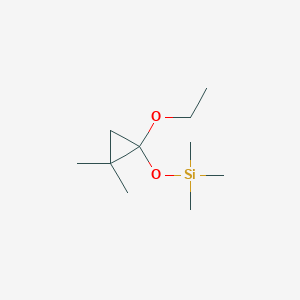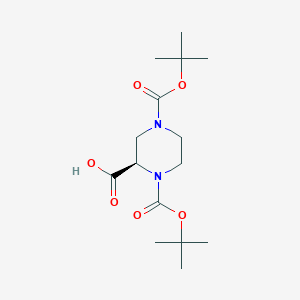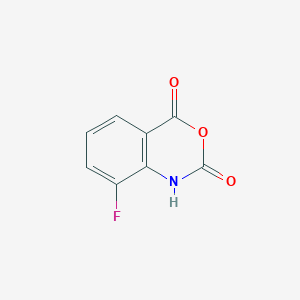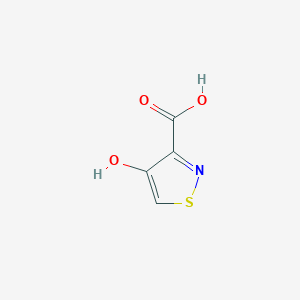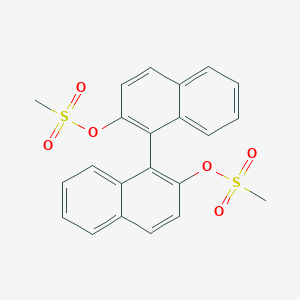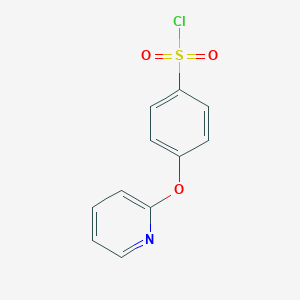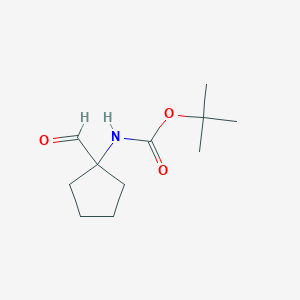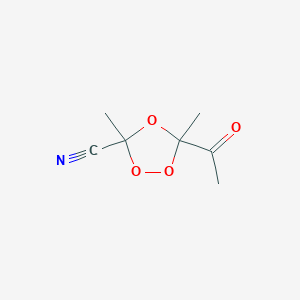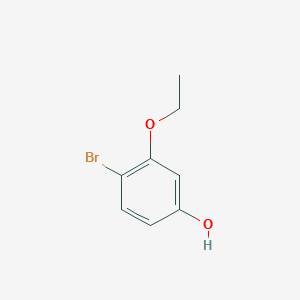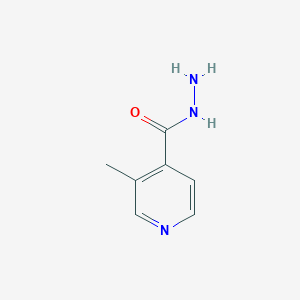
3-methylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridine-4-carbohydrazide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the third position and a carbohydrazide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-carbohydrazide typically involves the oxidation of 3-methylpyridine to form 3-methylpyridine-4-carboxylic acid, which is then reacted with hydrazine to yield the desired carbohydrazide. The reaction conditions often include heating the carboxylic acid with anhydrous hydrazine under reflux .
Industrial Production Methods: Industrial production of 3-Methylpyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts in the vapor phase condensation reactions of ethanol, formaldehyde, and ammonia can produce mixtures of pyridine and methylpyridines, which are then separated and further reacted to obtain the carbohydrazide .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methylpyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of various materials
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as stromelysin-1 and collagenase 3, which are involved in various biological processes. The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbohydrazide, used in the synthesis of various derivatives.
4-Methylpyridine: Another positional isomer with different chemical properties and applications.
Pyridine-4-carbohydrazide: Lacks the methyl group at the third position, resulting in different reactivity and applications
Uniqueness: 3-Methylpyridine-4-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
176178-87-3 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChI Key |
HHZDNZXTCHLEDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)C(=O)NN |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


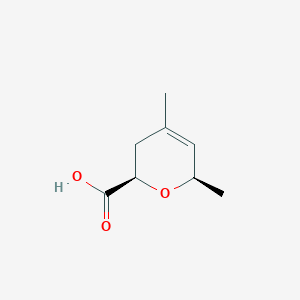
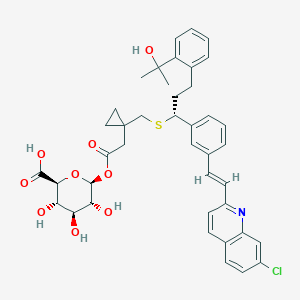
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
